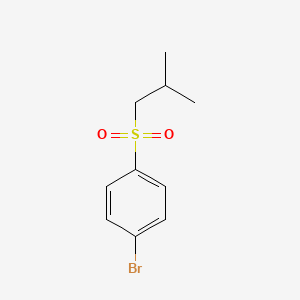

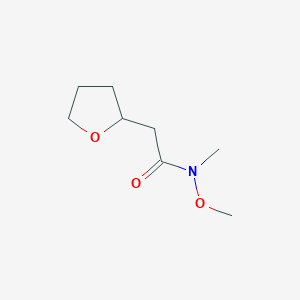

1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

Overview

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a core structural motif present in a wide range of natural products and have a wide range of medicinal and biological properties .

Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with certain compounds . The structures of the newly synthesized compounds are usually confirmed through elemental analysis, spectral data, and alternative synthetic routes .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical structure of thiazole derivatives can be confirmed by IR, NMR: 1H, 13C, COSY, HSQC and SALDI-MS spectral data .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, the reaction of hydrazonoyl halides with certain compounds can yield different thiazole derivatives .

Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Functionalization and Synthesis Techniques

Studies have demonstrated various methods for synthesizing and functionalizing pyrazole and thiazole derivatives, including 1H-pyrazole-4-carboxylic acid and its analogs. These methods have enabled the development of compounds with potential applications in materials science and pharmaceuticals. For instance, Yıldırım et al. (2005) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, achieving good yields and providing insights into the reaction mechanisms through experimental and theoretical studies (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial and Antidiabetic Applications

Some derivatives of 1H-pyrazole-4-carboxylic acid have been studied for their antimicrobial and antidiabetic properties. Hamed et al. (2020) synthesized novel chitosan Schiff bases incorporating heterocyclic moieties derived from pyrazole derivatives, showing antimicrobial activity against various bacteria and fungi without cytotoxicity (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020). Additionally, a novel series of pyrazole-4-carboxylic acid and its thiazole derivatives demonstrated promising in vitro antidiabetic activity, suggesting potential as antidiabetic agents (Biointerface Research in Applied Chemistry, 2020).

Electrochemiluminescence and Optoelectronic Properties

The electrochemiluminescence (ECL) properties of pyrazolecarboxylic metal-organic frameworks have been explored, indicating their potential for highly intense ECL applications (Feng, Ma, Zhang, Li, & Zhao, 2016). Additionally, novel oligo-pyrazole-based thin films were synthesized, demonstrating potential in optoelectronic applications due to their unique optical properties (Cetin, Korkmaz, & Bildirici, 2018).

Insecticidal Activities

1H-pyrazole-5-carboxylic acid derivatives have also been synthesized and evaluated for their insecticidal activities, with some compounds showing significant efficacy against Aphis fabae, comparable to commercial insecticides (Huang, Liu, Liu, Ren, Zheng, Pei, Xiang, Huang, & Wang, 2017).

Mechanism of Action

- Thiazoles are known to behave unpredictably in physiological systems, affecting biochemical pathways, enzymes, and receptors . Further research is needed to identify specific targets.

- Thiazoles have been found in biologically active compounds, such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), and antifungal drugs (e.g., Abafungin)^ .

- Thiazoles exhibit diverse biological activities, including antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid derivatives demonstrated potent effects against prostate cancer cells^ .

Target of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring is known for its aromaticity and ability to undergo electrophilic and nucleophilic substitutions, which makes it a versatile scaffold in medicinal chemistry . The pyrazole ring, on the other hand, is known for its ability to form hydrogen bonds and participate in metal coordination, which can enhance its binding affinity to enzymes and proteins .

In biochemical reactions, this compound can act as an inhibitor or activator of enzymes. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. In cancer cells, it has demonstrated cytotoxic activity by inducing apoptosis and inhibiting cell proliferation . This is achieved through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and survival .

properties

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c11-6(12)5-3-9-10(4-5)7-8-1-2-13-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGGVGIISKTUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1247644-96-7 | |

| Record name | 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.